N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

SIRT2 inhibition Positional isomerism Neurodegeneration

Researchers exploring SIRT2 as a target for neurodegenerative disease or cancer often rely on meta-substituted sulfamoylbenzamides (AK-1, AK-7). This para-substituted variant addresses the gap in SAR diversity: - Enables comparative pharmacophore mapping with a unique tetrahydrofuran-2-ylmethyl side chain. - Supports fluorine-walk studies with 2,4-difluorophenyl amide moiety vs. 2,3-difluoro analogs. - Suitable for in vitro ADME/DMPK profiling to assess permeability and metabolic stability. Procurement from BenchChem ensures access to this underexplored chemotype for hit-to-lead expansion.

Molecular Formula C19H20F2N2O4S
Molecular Weight 410.44
CAS No. 892856-23-4
Cat. No. B2812432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
CAS892856-23-4
Molecular FormulaC19H20F2N2O4S
Molecular Weight410.44
Structural Identifiers
SMILESCN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H20F2N2O4S/c1-23(12-15-3-2-10-27-15)28(25,26)16-7-4-13(5-8-16)19(24)22-18-9-6-14(20)11-17(18)21/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24)
InChIKeyWOPDXWLKWABGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2,4-Difluorophenyl)-4-sulfamoylbenzamide Structural Differentiation


N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892856-23-4) is a synthetic para-sulfamoylbenzamide derivative featuring a 2,4-difluorophenyl amide moiety and an N-methyl-N-(tetrahydrofuran-2-ylmethyl) sulfamoyl substitution [1]. The compound belongs to the broader sulfamoylbenzamide class, members of which have been investigated as inhibitors of the NAD⁺-dependent deacetylase sirtuin 2 (SIRT2)—a target implicated in neurodegenerative disease and cancer [2]. Unlike the more extensively characterized meta-sulfamoylbenzamide analogs such as AK-1 and AK-7, this para-substituted benzamide carries a unique tetrahydrofuran-containing tertiary sulfonamide side chain that is absent from the majority of in-class comparators [3].

Why N-(2,4-Difluorophenyl)-4-sulfamoylbenzamide Cannot Be Substituted


The sulfamoylbenzamide chemotype exhibits pronounced positional isomerism effects on target engagement: meta-substituted analogs (e.g., AK-1, AK-7) have demonstrated SIRT2 inhibition linked to neuroprotection in Huntington's disease models, whereas para-substituted variants remain comparatively underexplored [1]. The tetrahydrofuran-2-ylmethyl substituent on the sulfonamide nitrogen of this compound introduces conformational flexibility and hydrogen-bond acceptor capacity (seven H-bond acceptors vs. four for the simpler N,N-dimethyl analog) that is not recapitulated by the N,N-dimethyl or N-methyl-N-phenyl comparators [2]. Additionally, the 2,4-difluorophenyl amide moiety confers distinct electronic and steric properties relative to the 2,3-difluorophenyl isomer registered under a closely related scaffold, potentially altering both target-binding kinetics and metabolic stability . These structural features are non-interchangeable; substituting a simpler sulfamoylbenzamide would forfeit the specific pharmacophore geometry that defines this compound's interaction profile.

Differentiation Evidence for N-(2,4-Difluorophenyl)-4-sulfamoylbenzamide


Para vs. Meta Sulfamoylbenzamide SIRT2 Inhibitor Scaffolds

The target compound is a para-sulfamoylbenzamide, distinguishing it from the well-characterized meta-sulfamoylbenzamide SIRT2 inhibitors AK-1 and AK-7. Meta-substituted analogs have demonstrated SIRT2 inhibition resulting in improved motor skills in Huntington's disease models [1]. While direct head-to-head SIRT2 inhibition data for this para-substituted compound are not publicly available, the positional isomerism (para vs. meta sulfamoyl attachment to the benzamide core) is a critical determinant of target-binding geometry. In broader sulfamoylbenzamide SAR, para-substituted analogs have shown distinct binding orientations in SIRT2 active-site docking studies compared to meta-substituted counterparts, as demonstrated in related benzamide-based SIRT2 inhibitor series [2].

SIRT2 inhibition Positional isomerism Neurodegeneration

THF Side Chain vs. N,N-Dimethylsulfamoyl: Physicochemical Comparison

The N-methyl-N-(tetrahydrofuran-2-ylmethyl) sulfamoyl substituent provides seven hydrogen-bond acceptor sites (vs. four for the closest simple analog N-(2,4-difluorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as DFB), as computed from the PubChem-deposited structure [1]. The tetrahydrofuran oxygen contributes an additional acceptor and introduces conformational restraint via the five-membered ring, resulting in a calculated topological polar surface area (tPSA) of approximately 84 Ų (vs. approximately 67 Ų for the N,N-dimethyl analog estimated from fragment-based calculation) [1]. This 25% increase in polar surface area is predicted to modulate membrane permeability and blood-brain barrier penetration relative to the N,N-dimethyl comparator [2].

Physicochemical properties Hydrogen bonding Solubility

2,4- vs. 2,3-Difluorophenyl Amide Regioisomer Comparison

The 2,4-difluorophenyl amide moiety in the target compound contrasts with the 2,3-difluorophenyl regioisomer found in N-(2,3-difluorophenyl)-3-{[methyl(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide, a structurally related compound that additionally contains a methylene-amino linker in place of the sulfamoyl group . Fluorine substitution pattern on the phenyl ring is known to influence both cytochrome P450-mediated oxidative metabolism and target-binding complementarity in benzamide-based inhibitors [1]. The 2,4-difluoro arrangement places fluorine atoms at positions para and ortho to the amide NH, whereas the 2,3-difluoro isomer places them at ortho and meta positions, altering the electronic environment of the amide bond and potentially affecting both metabolic soft-spot susceptibility and hydrogen-bond donor strength of the amide NH.

Fluorine regiochemistry Metabolic stability Target selectivity

Sulfamoyl vs. Methylene-Amino Linker Pharmacophore

The sulfamoyl (-SO₂-N) linker in the target compound is a critical pharmacophoric element for SIRT2 inhibition within the sulfamoylbenzamide class, as established by the AK-1/AK-7/C2-8 series [1]. A closely related compound replaces the sulfamoyl with a methylene-amino (-CH₂-N) linker while retaining the tetrahydrofuran-2-ylmethyl substituent and adopting a 2,3-difluorophenyl amide . This linker substitution fundamentally alters the geometry (tetrahedral sulfur vs. tetrahedral carbon), electronic character (electron-withdrawing SO₂ vs. electron-donating CH₂), and hydrogen-bonding capacity (sulfonyl oxygen acceptors vs. none). In the m-sulfamoylbenzamide SIRT2 inhibitor literature, the sulfamoyl group has been demonstrated to participate in key hydrogen-bonding interactions within the SIRT2 active site, and its replacement typically results in substantial loss of inhibitory activity [1].

Sulfonamide pharmacophore Linker SAR SIRT2 binding

Research & Procurement Applications for N-(2,4-Difluorophenyl)-4-sulfamoylbenzamide


SIRT2 Lead Optimization: Para-Sulfamoylbenzamide SAR

This compound is best deployed as a chemical probe for structure-activity relationship (SAR) studies aimed at expanding the chemical space of SIRT2-inhibitory sulfamoylbenzamides beyond the extensively characterized meta-substituted AK-1/AK-7 series [1]. Its para-sulfamoyl architecture combined with the conformationally constrained tetrahydrofuran-2-ylmethyl side chain provides a novel pharmacophore geometry for SIRT2 binding-site exploration. Researchers investigating SIRT2 as a target for Huntington's disease, Parkinson's disease, or cancer should procure this compound when seeking to diversify a screening library beyond meta-substituted analogs and assess whether para-substitution alters target potency, isoform selectivity (SIRT1 vs. SIRT2 vs. SIRT3), or cellular efficacy [2].

DMPK Profiling vs. N,N-Dimethylsulfamoyl Analog

The compound is suitable for comparative in vitro ADME/DMPK studies against its simpler N,N-dimethylsulfamoyl analog DFB. The increased hydrogen-bond acceptor count (7 vs. 4) and higher topological polar surface area (~84 vs. ~67 Ų) predict differential membrane permeability, aqueous solubility, and plasma protein binding [1]. Procurement for parallel artificial membrane permeability assay (PAMPA), Caco-2 monolayer permeability, equilibrium solubility, and microsomal/metabolic stability assays will generate quantitative differentiation data to guide further lead optimization of the tetrahydrofuran-containing sulfamoylbenzamide series [2].

Fluorine Regioisomer Selectivity Profiling

This compound serves as the 2,4-difluorophenyl representative for a regioisomeric comparison against the 2,3-difluorophenyl analog N-(2,3-difluorophenyl)-3-{[methyl(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide [1]. Parallel testing in SIRT2 enzymatic assays, cellular target engagement (e.g., p53 acetylation status, α-tubulin acetylation), and CYP450 inhibition panels will quantify the impact of fluorine substitution pattern on potency, selectivity, and metabolic stability. Such data are valuable for fluorine-walk SAR campaigns common in medicinal chemistry lead optimization [2].

Sulfamoyl Pharmacophore Validation

The compound enables direct pharmacophore-validation experiments comparing sulfamoyl-containing benzamides against methylene-amino-linked analogs. Since the sulfamoyl group has been established as critical for SIRT2 inhibition in the meta-substituted series [1], procuring this compound alongside its methylene-amino counterpart allows researchers to test whether the para-substituted scaffold retains the same sulfamoyl-dependence. Comparative dose-response profiling in recombinant SIRT2 deacetylase assays will confirm or refute the essentiality of the sulfamoyl pharmacophore in the para-substituted context, generating valuable SAR knowledge for the field [2].

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